N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
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Overview
Description
N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide: is similar to other pyridazinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. These properties can be exploited for specific applications in research and industry.
Properties
CAS No. |
88259-91-0 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C9H13N3O3/c1-7(13)12(5-6-15-2)8-3-4-9(14)11-10-8/h3-4H,5-6H2,1-2H3,(H,11,14) |
InChI Key |
WYQLGBUDUIWABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC)C1=NNC(=O)C=C1 |
Origin of Product |
United States |
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